2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a piperazine ring, which is further substituted with a 3,4-dimethoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Piperazine Substitution: The benzimidazole core is then reacted with piperazine in the presence of a suitable base to form the piperazinylmethyl derivative.
Sulfonylation: Finally, the piperazine derivative is sulfonylated using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: The compound is studied for its effects on various biological pathways, including its potential as an enzyme inhibitor.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
- 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
Uniqueness
The presence of the 3,4-dimethoxyphenylsulfonyl group in 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole imparts unique electronic and steric properties that can enhance its interaction with biological targets compared to similar compounds. This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-[[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-27-18-8-7-15(13-19(18)28-2)29(25,26)24-11-9-23(10-12-24)14-20-21-16-5-3-4-6-17(16)22-20/h3-8,13H,9-12,14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFQNHYMCLWLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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